molecular formula C17H17ClN6O3 B2585420 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea CAS No. 942000-73-9

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea

Cat. No.: B2585420
CAS No.: 942000-73-9
M. Wt: 388.81
InChI Key: AUPUQSUIZRUCKQ-UHFFFAOYSA-N
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Description

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea is a urea-based compound featuring a tetrazole moiety substituted with a 4-chlorophenyl group and a methylene linker. The urea backbone is further modified with a 2,4-dimethoxyphenyl substituent, which introduces electron-donating methoxy groups. The compound’s synthesis likely involves multi-step reactions, including tetrazole ring formation and urea coupling, as seen in analogous compounds .

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-26-13-7-8-14(15(9-13)27-2)20-17(25)19-10-16-21-22-23-24(16)12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPUQSUIZRUCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Tetrazole Ring to the Chlorophenyl Group: The tetrazole ring is then attached to the chlorophenyl group through a nucleophilic substitution reaction.

    Formation of the Urea Derivative: The final step involves reacting the intermediate product with 2,4-dimethoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, making it a candidate for further investigation in cancer treatment.
  • Enzyme Inhibition : It may act as an inhibitor of carbonic anhydrases (CAs), enzymes involved in critical physiological processes such as CO2 transport and pH regulation.

Medicinal Chemistry

The compound is being explored for its potential applications in drug development targeting various diseases. Its structural features suggest that it could serve as a lead compound for the synthesis of new therapeutic agents aimed at treating conditions like cancer and bacterial infections.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group enhances its interaction with bacterial cell membranes .
  • Anticancer Research : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through modulation of apoptotic pathways.
  • Enzyme Interaction Studies : The compound's ability to inhibit carbonic anhydrases has been studied extensively. It binds effectively to the active site of these enzymes, leading to decreased enzyme activity and subsequent physiological effects .

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The tetrazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Key Physical and Structural Features

Compound Name Substituents (R1/R2) Melting Point (°C) Yield (%) Key Structural Differences
1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea (Target Compound) R1: 4-ClPh; R2: 2,4-(OMe)₂Ph Not Reported Not Reported Methylenebridge, dimethoxyphenyl substituent
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea R1: H; R2: 4-FPh 166–170 62 Direct aryl-tetrazole linkage, no methylene
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2,4-difluorophenyl)urea R1: H; R2: 2,4-F₂Ph 268–270 66 Difluorophenyl substituent
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(3-chlorophenyl)urea R1: H; R2: 3-ClPh 166–168 56 Meta-chloro substitution
1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea Pyrazole core, CF₃ substituent Not Reported Not Reported Pyrazole instead of tetrazole, trifluoromethyl

Key Observations:

  • Substituent Effects: The target compound’s 2,4-dimethoxyphenyl group likely enhances solubility compared to halogenated analogs due to methoxy groups’ polarity . However, this may reduce metabolic stability compared to fluorine- or chlorine-substituted derivatives .
  • Melting Points: Analogs with halogenated aryl groups exhibit higher melting points (e.g., 268–270°C for difluorophenyl derivatives), suggesting stronger intermolecular interactions (e.g., halogen bonding) . The target compound’s melting point is unreported but may trend lower due to methoxy groups disrupting crystal packing.

Biological Activity

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea is a synthetic organic compound notable for its unique structure that includes a tetrazole ring and various aromatic groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Molecular Formula C15H16ClN5O2\text{Molecular Formula }C_{15}H_{16}ClN_{5}O_{2}
Molecular Weight 346.75 g mol\text{Molecular Weight }346.75\text{ g mol}

Key Features:

  • Contains a tetrazole ring, which is known for its diverse biological activities.
  • Aromatic groups such as chlorophenyl and dimethoxyphenyl enhance its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The tetrazole moiety can mimic the structure of certain biological molecules, facilitating binding to these targets. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit key enzymes involved in disease pathways.
  • Receptor Modulation: The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling processes.

Antimicrobial Activity

Research indicates that derivatives of compounds containing a tetrazole ring exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . While specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.

Anticancer Activity

The anticancer potential of tetrazole-containing compounds has been explored in various studies. Initial findings indicate that these compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For example, structural analogs have shown IC50 values indicating significant cytotoxicity against various cancer cell lines .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on Urease Inhibition:
    A study on related compounds demonstrated strong urease inhibition with IC50 values ranging from 0.63 µM to 6.28 µM. This suggests that similar mechanisms may be at play in the activity of this compound .
  • Anticancer Screening:
    Another study reported that analogs with similar structures displayed significant cytotoxic effects against human cancer cell lines, highlighting the potential for this compound in cancer therapeutics .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Tetrazole Ring:
    • Reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
  • Alkylation:
    • Alkylating the tetrazole with a suitable agent to introduce the methyl group.
  • Urea Formation:
    • Reacting the alkylated tetrazole with an isocyanate derivative to form the final urea product.

Q & A

Q. What are the optimal synthetic routes for preparing 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea, and how can functional group compatibility be ensured?

  • Methodological Answer : A two-step approach is recommended:
  • Step 1 : Synthesize the tetrazole precursor via [3+2] cycloaddition of 4-chlorophenyl azide with nitriles under microwave irradiation (70–90°C, 1–2 hrs) to improve yield .
  • Step 2 : Couple the tetrazole intermediate with 2,4-dimethoxyphenyl urea using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
    Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. The 4-chlorophenyl group may require protection during coupling to avoid electrophilic substitution .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, especially for the tetrazole and urea moieties. Use single-crystal diffraction (Mo-Kα radiation, 293 K) as demonstrated for analogous chlorophenyl-tetrazole derivatives .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ can verify substituent positions (e.g., dimethoxy peaks at δ 3.7–3.8 ppm; urea NH protons at δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this urea derivative to biological targets like carbonic anhydrases?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions between the urea moiety and carbonic anhydrase IX (PDB ID: 3IAI). The tetrazole group may act as a zinc-binding surrogate, while dimethoxyphenyl residues occupy hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence (e.g., urea NH with Thr199) .
    Validation : Compare predicted IC₅₀ values with experimental enzymatic assays using stopped-flow CO₂ hydration .

Q. What strategies resolve contradictions in bioactivity data across substituted aryl urea analogs?

  • Methodological Answer :
  • SAR Analysis : Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and assay against control cell lines (e.g., HT-29 for anticancer activity). Use ANOVA to identify statistically significant activity differences (p<0.05) .
  • Solubility Correction : Normalize bioactivity data against logP values (e.g., via HPLC-derived partition coefficients) to account for membrane permeability biases .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed urea groups) that may confound activity readings .

Q. What experimental frameworks assess the environmental fate of such urea compounds in aquatic systems?

  • Methodological Answer :
  • OECD 308 Guideline : Conduct 28-day biodegradation studies in water-sediment systems. Monitor parent compound decay via LC-MS/MS and quantify transformation products (e.g., chloroaniline derivatives) .
  • QSAR Modeling : Predict bioaccumulation potential using EPI Suite’s BCFBAF module, leveraging octanol-water coefficients (logKow ~2.8) .
  • Ecotoxicology Assays : Test acute toxicity on Daphnia magna (48-hr EC₅₀) and algae (Raphidocelis subcapitata, 72-hr growth inhibition) under OECD 202/201 protocols .

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